Iloperidone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloperidone N-Oxide is a metabolite of Iloperidone, a drug used for treating schizophrenia and related ailments . It is also known as Iloperidone Metabolite P88 N-Oxide .
Synthesis Analysis
The synthesis of Iloperidone N-Oxide involves complex pharmaceutical processes. A pharmaceutical cocrystal composed of iloperidone with 3, 5-pyridinedicarboxlic acid was obtained through a crystal engineering strategy .
Molecular Structure Analysis
The molecular formula of Iloperidone N-Oxide is C24H27FN2O5 . The IUPAC name is 1- [4- [3- [4- (6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone .
Chemical Reactions Analysis
Iloperidone N-Oxide is extensively metabolized by the cytochrome P450 system (CYP 2D6 and 3A4) to its active metabolite and is susceptible to drug-drug interactions with agents that inhibit or induce these microsomal enzymes .
Physical And Chemical Properties Analysis
Iloperidone N-Oxide is a finely crystalline, white to off-white powder. It is practically insoluble in water, only slightly soluble in 0.1N hydrochloric acid, and freely soluble in chloroform, ethanol, methanol, and acetonitrile .
Scientific Research Applications
Modulation of Cytochrome P450 2D (CYP2D) Expression and Activity
Iloperidone has been found to modulate the expression and activity of Cytochrome P450 2D (CYP2D) in the liver and brain. CYP2D enzymes are involved in the synthesis of endogenous neuroactive substances like dopamine and serotonin, and in the metabolism of neurosteroids . Iloperidone’s effect on CYP2D activity can influence the rate of dopamine and serotonin synthesis or the metabolism of neurosteroids .
Treatment of Schizophrenia
By affecting CYP2D activity in the brain, iloperidone may modify its pharmacological effect, potentially having beneficial effects in the treatment of schizophrenia . By elevating the CYP2D expression/activity in the substantia nigra and striatum (i.e., in the dopaminergic nigrostriatal pathway), iloperidone may attenuate extrapyramidal symptoms .
Pharmacokinetic Interactions
In the liver, pharmacokinetic interactions involving chronic iloperidone and CYP2D substrates are likely to occur . This could have implications for the dosing and effectiveness of other drugs metabolized by the same enzyme system.
Enhancement of In Vitro Dissolution and In Vivo Bioavailability
Research has focused on enhancing the in vitro dissolution and in vivo bioavailability characteristics of iloperidone . This is achieved by formulating and optimizing lipid-based self-nanoemulsifying drug delivery systems (L-SNEDDS) using Box-Behnken design and desirability function .
Improvement of Solubility and Stability
Iloperidone belongs to Biopharmaceutical Classification Systems (BCS) class II, which means it is poorly water-soluble, highly permeable, and has pH-dependent solubility . Cyclodextrins and their derivatives have a wide range of applications in different formulations due to their complexation ability, which improves the solubility, stability, and safety of iloperidone .
Mechanism of Action
- Iloperidone N-Oxide is an atypical antipsychotic agent used to treat schizophrenia and manic or mixed episodes associated with bipolar I disorder in adults .
- Its primary targets include dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors .
- It is believed that the drug’s action is related to its antagonism at the dopamine D2 and 5-HT2A receptors .
Target of Action
Mode of Action
Pharmacokinetics
Future Directions
properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSADFMLVIKNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375651-09-4 |
Source
|
Record name | 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.